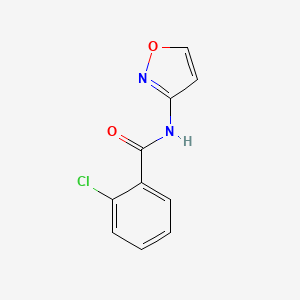
N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide, also known as CI-977, is a synthetic compound that belongs to the benzamide class of opioids. It has been extensively studied for its potential use in pain management and addiction treatment.
Mecanismo De Acción
N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide acts as a selective delta opioid receptor agonist, which means that it binds to and activates the delta opioid receptor. This leads to the modulation of pain and addiction responses. N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide has been shown to have a higher affinity for the delta opioid receptor than other opioids, such as morphine and fentanyl.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, as well as to reduce the development of opioid tolerance and dependence. N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide has also been shown to have a lower potential for respiratory depression and other adverse effects compared to other opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide has several advantages for lab experiments. It has a high affinity for the delta opioid receptor, making it a useful tool for studying the role of this receptor in pain and addiction responses. N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide also has a lower potential for respiratory depression and other adverse effects compared to other opioids, making it a safer choice for animal studies. However, N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide's selectivity for the delta opioid receptor may limit its usefulness in studying other opioid receptors.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide. One area of interest is its potential use in addiction treatment. Studies have shown that N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide can reduce the development of opioid tolerance and dependence, making it a promising candidate for addiction treatment. Another area of interest is the development of new analogs of N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide with improved selectivity and efficacy. Finally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide and its potential for use in pain management and addiction treatment.
Métodos De Síntesis
N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide can be synthesized using a variety of methods, including the reaction of 3-chloro-4-methylphenyl isocyanate with 4-isopropoxyaniline, or the reaction of 4-isopropoxybenzoyl chloride with 3-chloro-4-methylphenylamine. The purity of the final product can be improved through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to have a high affinity for the delta opioid receptor, which is involved in modulating pain and addiction responses. Studies have also shown that N-(3-chloro-4-methylphenyl)-4-isopropoxybenzamide can reduce the development of opioid tolerance and dependence, making it a promising candidate for addiction treatment.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11(2)21-15-8-5-13(6-9-15)17(20)19-14-7-4-12(3)16(18)10-14/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWOYZUGFSCNJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-(propan-2-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5782267.png)
![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5782277.png)
![5-[(2-thienylacetyl)amino]isophthalic acid](/img/structure/B5782295.png)

![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5782311.png)
![1-benzyl-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5782318.png)


![ethyl 4-[3-(benzyloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B5782355.png)

![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5782370.png)
![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B5782371.png)
